N-Caffeoyl-L-aspartic acid

Catalog No.
S1534244
CAS No.
860295-20-1
M.F
C13H13NO7
M. Wt
295.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Caffeoyl-L-aspartic acid

CAS Number

860295-20-1

Product Name

N-Caffeoyl-L-aspartic acid

IUPAC Name

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

InChI

InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1

InChI Key

YNHFZQQNJPOYRC-KHVHVRLGSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O

Synonyms

N-[3’,4’ Dihydroxy-(E)-cinnamoyl]-L-aspartic acid

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O

N-Caffeoyl-L-aspartic acid is a phenolic compound characterized by its molecular formula C13H13NO7C_{13}H_{13}N_{O_{7}} and a molecular weight of approximately 295.25 g/mol. It is classified as a caffeoyl derivative of L-aspartic acid, which is an amino acid commonly found in proteins. This compound is also referred to as coffee tannic acid and is notable for its presence in various plant-based foods, particularly in coffee and cocoa products . Its structure features a caffeoyl group attached to the nitrogen atom of aspartic acid, which contributes to its unique biochemical properties.

Typical of phenolic compounds:

  • Oxidation: The phenolic hydroxyl groups can undergo oxidation, leading to the formation of quinones, which are reactive intermediates that can further participate in polymerization reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, potentially modifying its solubility and bioactivity.
  • Hydrolysis: Under certain conditions, N-Caffeoyl-L-aspartic acid may hydrolyze to release aspartic acid and caffeic acid, especially in the presence of strong acids or bases .

N-Caffeoyl-L-aspartic acid exhibits several biological activities attributed to its antioxidant properties. It has been shown to:

  • Scavenge free radicals: This property helps mitigate oxidative stress, which is linked to various chronic diseases.
  • Inhibit enzymes: Studies indicate that it may inhibit enzymes such as α-glucosidase, potentially impacting carbohydrate metabolism and blood sugar levels .
  • Exhibit anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to its potential health benefits.

N-Caffeoyl-L-aspartic acid can be synthesized through various methods:

  • Chemical Synthesis: This involves the reaction of L-aspartic acid with caffeoyl chloride or caffeic acid in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
  • Biotransformation: Enzymatic methods using specific enzymes (e.g., phenolic acid transferases) can convert L-aspartic acid into N-Caffeoyl-L-aspartic acid by transferring caffeoyl groups from donor molecules .

N-Caffeoyl-L-aspartic acid has several applications across different fields:

  • Food Industry: It is used as a natural antioxidant in food products, enhancing shelf life and nutritional value.
  • Pharmaceuticals: Due to its biological activities, it may be explored for therapeutic applications related to metabolic disorders and oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at protecting against environmental stressors .

N-Caffeoyl-L-aspartic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Caffeoyl L-DOPAContains a caffeoyl groupExhibits neuroprotective effects
Caffeoylquinic AcidCaffeoyl group attached to quinic acidFound prominently in coffee
Chlorogenic AcidContains caffeoyl groupsKnown for strong antioxidant properties
N-Caffeoyl-L-tyrosineSimilar amide bond structureMay have different biological activities

N-Caffeoyl-L-aspartic acid is unique due to its specific amino acid backbone (L-aspartic acid), which influences its solubility and bioactivity compared to other caffeoyl derivatives. Its distinct biochemical profile positions it as an intriguing compound for further research in health and nutrition.

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

UNII

9629A6NZ0S

Wikipedia

N-caffeoyl-L-aspartic acid

Dates

Last modified: 02-18-2024

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